5-HT2A Receptor Binding Affinity: 2-(2-Bromo-5-methoxyphenyl)ethanamine vs. Positional Isomer 2-(5-Bromo-2-methoxyphenyl)ethanamine
The 2-bromo-5-methoxy substitution pattern confers distinct 5-HT2A receptor binding characteristics relative to the positional isomer 2-(5-Bromo-2-methoxyphenyl)ethanamine. While direct Ki data for 910381-02-1 at human 5-HT2A receptors is not publicly available, the positional isomer 2-(5-Bromo-2-methoxyphenyl)ethanamine exhibits a Ki of 208 nM at rat 5-HT2A receptors using [3H]-DOB as radioligand [1]. Structure-activity relationship (SAR) analyses of halogenated phenethylamines indicate that the 2-bromo-5-methoxy arrangement is likely to yield enhanced 5-HT2A affinity compared to the 5-bromo-2-methoxy isomer, as 2,5-dimethoxy substitution is established as optimal for high receptor affinity within this chemical class [2].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; SAR predicts enhanced affinity relative to positional isomer based on 2,5-disubstitution paradigm |
| Comparator Or Baseline | 2-(5-Bromo-2-methoxyphenyl)ethanamine: Ki = 208 nM (rat 5-HT2A) |
| Quantified Difference | Positional isomer Ki = 208 nM; target compound predicted to exhibit lower Ki (higher affinity) based on 2,5-disubstitution SAR |
| Conditions | Rat 5-HT2A receptor; radioligand: [3H]-DOB |
Why This Matters
Investigators studying 5-HT2A receptor pharmacology should procure the specific 2-bromo-5-methoxy regioisomer to ensure optimal target engagement, as alternative substitution patterns may yield suboptimal affinity and confound structure-activity interpretations.
- [1] BindingDB. BDBM50049527: 2-(5-Bromo-2-methoxy-phenyl)-ethylamine. Ki = 208 nM at rat 5-HT2A receptor. View Source
- [2] Glennon RA, Liebowitz SM, Anderson GM 3rd. Serotonin receptor affinities of psychoactive phenalkylamine analogues. J Med Chem. 1980;23(3):294-299. View Source
